2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. This compound features two bromine atoms at positions 2 and 6 and a methyl group at position 5 on the triazolo[1,5-a]pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 290.94 g/mol. The compound is identified by its CAS number 2155875-72-0 and is known for its potential applications in various scientific fields, particularly in medicinal chemistry and material science.
2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine falls under the category of heterocyclic compounds, specifically within the triazolopyridine class. This classification is significant due to the compound's unique structural features that contribute to its chemical reactivity and biological activity.
The synthesis of 2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods:
The oxidative cyclization typically requires specific conditions such as temperature control and the use of environmentally friendly oxidizers like iodine/potassium iodide or PIFA (PhI(OCOCF3)2) . These methods allow for efficient production while minimizing byproducts.
The molecular structure of 2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can be represented using various notations:
The structural data indicates the presence of two bromine atoms and a methyl group which influence both the physical properties and reactivity of the compound. The InChI key for this compound is NAVVUELCAZITKQ-UHFFFAOYSA-N .
2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is capable of undergoing several types of chemical reactions:
The choice of reagents greatly affects the outcome of these reactions. For instance, nucleophilic substitution with sodium azide yields 2-azido-7-methyl-[1,2,4]triazolo[1,5-A]pyridine .
The mechanism of action for 2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific biological targets. Research indicates that it may act as an inverse agonist for the RORγt receptor and inhibit Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) pathways. These interactions suggest potential therapeutic applications in treating autoimmune diseases and certain cancers .
The compound's solubility and partition coefficients suggest good bioavailability potential while maintaining stability under various conditions.
2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
This compound's unique structure makes it a valuable scaffold in drug design and development efforts aimed at addressing various health challenges.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5